![molecular formula C24H27N5O2 B2417043 3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide CAS No. 902929-67-3](/img/structure/B2417043.png)

3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

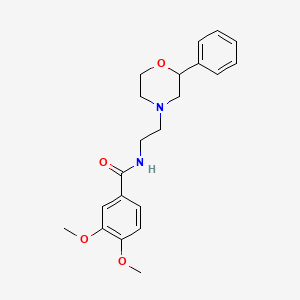

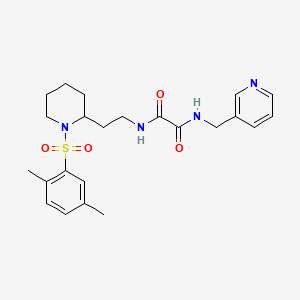

The compound “3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide” is a complex organic molecule with the molecular formula C22H25N5O2S . It is characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, an isobutyl group, a quinazolin group, and a phenylethyl group . The exact structure can be determined using techniques such as NMR and HRMS .Physical And Chemical Properties Analysis

This compound has a molecular weight of 423.5 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors. The compound has a rotatable bond count of 7 and a topological polar surface area of 108 Ų . The exact mass and monoisotopic mass are both 423.17289623 g/mol .Scientific Research Applications

Synthesis and Chemical Properties

Triazoloquinazoline derivatives are synthesized through various chemical reactions, showcasing the versatility of these compounds in organic synthesis. For instance, the synthesis of [1,2,4]triazoloquinazolinones and their analogues has been developed via copper-catalyzed domino reactions, highlighting an efficient and practical method for creating these compounds using readily available starting materials (Lou et al., 2018). Such methodologies underscore the chemical interest in triazoloquinazolines due to their structural complexity and potential for further functionalization.

Biological Activity and Pharmacological Potential

Triazoloquinazoline derivatives have been evaluated for their biological activities, including antimicrobial, antifungal, and antihypertensive effects. For instance, some derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting their potential as leads for the development of new therapeutic agents (Pandey et al., 2009). Additionally, compounds within this class have shown antihypertensive activity in vivo, further illustrating the pharmacological relevance of these molecules (Alagarsamy & Pathak, 2007).

Potential for Drug Design and Discovery

The structural features of triazoloquinazoline derivatives make them suitable candidates for drug design and discovery efforts. Their interaction with various biological targets, such as the GABA(A) receptors and angiotensin II receptors, has been explored to understand their mechanism of action and potential therapeutic applications (Nilsson et al., 2011; Huang et al., 1993). These studies contribute to the growing body of knowledge on how such compounds can be optimized for better efficacy and selectivity as therapeutic agents.

Future Directions

properties

IUPAC Name |

3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-16(2)15-28-23(31)19-11-7-8-12-20(19)29-21(26-27-24(28)29)13-14-22(30)25-17(3)18-9-5-4-6-10-18/h4-12,16-17H,13-15H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHNZGGMUZXJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)

![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)

![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2416968.png)

![2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2416969.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2416975.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2416977.png)

![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416981.png)